molecular formula C7H4ClNO2S B3032653 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-33-9

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B3032653
M. Wt: 201.63 g/mol
InChI Key: FDGNVONVURZBLL-UHFFFAOYSA-N
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Description

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-33-9 . It has a molecular weight of 201.63 . The IUPAC name for this compound is 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is 1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Chemical Synthesis Approaches

A broad spectrum of studies has focused on developing synthetic methods for derivatives of 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, which serve as key intermediates in the synthesis of various heterocyclic compounds. These compounds are crucial for exploring chemical properties and potential applications in materials science, pharmaceuticals, and organic electronics. For instance, the synthesis of thieno[2,3-b]pyrrole-2-carboxylic and 2,4-dicarboxylic acids through reactions involving 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates and thioglycolic acid highlights the compound's versatility in forming heterocyclic structures (Grozav et al., 2019). Similarly, the development of new 4H-thieno[3,2-b]pyrrole-5-carboxamides through reactions with EtNH2 and indole sodium salt underlines the chemical adaptability and importance of this compound in synthesizing complex molecules (Torosyan et al., 2018).

Photochromic Systems and Regioselective Acylation

Development of Photochromic Materials

The compound's derivatives have been explored for their photochromic properties, which are essential for developing materials that change color in response to light. Such materials have applications in optical storage, photo-switching devices, and smart windows. An example is the study on the synthesis of photochromic dihetarylethenes based on thieno[3,2-b]pyrrole, which showcases the potential of these compounds in advanced material science applications (Krayushkin et al., 2002).

Regioselective Acylation Techniques

The exploration of catalysts and conditions for the regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate highlights the compound's significance in organic synthesis. This research provides valuable insights into manipulating chemical structures for specific applications, demonstrating the compound's role in facilitating targeted synthesis pathways (Yarovenko et al., 2003).

Advanced Heterocyclic Libraries

Combinatorial Chemistry for Drug Discovery

The synthesis of novel heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole moieties through parallel solution-phase synthesis highlights the compound's utility in drug discovery and development. This approach allows for the rapid generation of diverse molecular libraries for screening potential therapeutic agents, underscoring the compound's value in medicinal chemistry (Ilyin et al., 2007).

Safety And Hazards

The safety and hazards associated with 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are not explicitly mentioned in the search results .

Future Directions

The future directions for research on 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGNVONVURZBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619863
Record name 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS RN

332099-33-9
Record name 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332099-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole (Method 4; 0.61 g, 2.83 mmol) was taken up in MeOH (10 ml) and was heated under reflux. Aqueous lithium hydroxide (2.0 M, 3.0 ml, 6.0 mmol) was added portionwise over 45 minutes. The mixture was heated under reflux for 30 minutes before being cooled and concentrated. Water (20 ml) was added and the solution was neutralised using aqueous hydrochloric acid (2.0 M, 3.0 ml). The solution was extracted using EtOAc, and the combined organic layers were concentrated to afford the title compound as a yellow solid (0.57 g, 100%). NMR: 12.4 (1H, br), 7.4 (1H, s), 7.0 (1H, s); m/z 200.3.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole (Method 1; 0.61 g, 2.83 mmol) was taken up in MeOH (10 ml) and was heated under reflux. Aqueous lithium hydroxide (2.0 M, 3.0 ml, 6.0 mmol) was added portionwise over 45 minutes. The mixture was heated under reflux for 30 minutes before being cooled and concentrated. Water (20 ml) was added and the solution was neutralised using aqueous hydrochloric acid (2.0 M, 3.0 ml). The solution was extracted using EtOAc, and the combined organic layers were concentrated to afford the title compound as a yellow solid (0.57 g, 100%). NMR: 12.4 (1H, br), 7.4 (1H, s), 7.0 (1H, s); m/z 200.3.
Name
3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester was hydrolyzed according to Procedure F (7 equiv LiOH—H2O; room temperature overnight, then at 50° C. overnight again; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

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